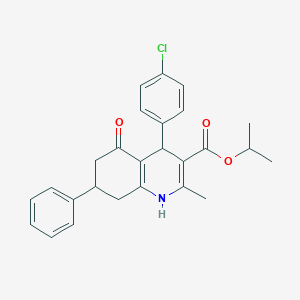

Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Descripción

Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a propan-2-yl ester group, a 4-chlorophenyl substituent at position 4, and a phenyl group at position 7. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antimicrobial effects .

Propiedades

IUPAC Name |

propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClNO3/c1-15(2)31-26(30)23-16(3)28-21-13-19(17-7-5-4-6-8-17)14-22(29)25(21)24(23)18-9-11-20(27)12-10-18/h4-12,15,19,24,28H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHCQHNCKYUNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386499 | |

| Record name | ST014876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5717-23-7 | |

| Record name | ST014876 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide can lead to the formation of the desired compound . Industrial production methods often involve optimization of these reactions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hexahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ in ester groups, substituent positions, and aromatic ring modifications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₂₆H₂₅ClN₂O₃.

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., 4-Cl, 4-F) enhance electrophilicity and membrane permeability, whereas electron-donating groups (e.g., 4-OCH₃, 3-OH) improve solubility and hydrogen-bonding capacity .

- Crystal Packing : Methyl and ethyl analogs exhibit distinct conformations (e.g., twisted boat for methyl ester in ) stabilized by N–H···O hydrogen bonds, influencing solubility and stability .

Pharmacological Activities

1,4-DHP derivatives exhibit activity modulated by substituent patterns:

- Anti-inflammatory Activity : The compound in (ethyl ester, 2-chlorophenyl) showed efficacy at low doses, suggesting chlorine’s role in enhancing potency .

- Calcium Channel Modulation : Methoxy-substituted analogs () are implicated in calcium modulation due to planar aromatic systems facilitating receptor interactions .

- Antimicrobial Effects: Halogenated derivatives (e.g., 4-Cl, 4-F) demonstrate improved antibacterial and fungicidal activity compared to non-halogenated variants .

Target Compound Implications : While direct pharmacological data for the target compound are absent in the evidence, its 4-chlorophenyl and propan-2-yl groups suggest enhanced lipophilicity and metabolic stability relative to methyl/ethyl esters, positioning it as a candidate for further anti-inflammatory or antimicrobial studies.

Actividad Biológica

Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline class. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

Key Features:

- Chlorophenyl Group : Contributes to its biological activity.

- Hexahydroquinoline Core : A common scaffold in various bioactive compounds.

- Carboxylate Ester : Impacts solubility and bioavailability.

The biological activity of Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can bind to receptors that regulate various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

Anticancer Properties

The compound has shown promising results in anticancer assays. In vitro studies on human breast cancer cell lines (MCF7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Anti-inflammatory Effects

In models of inflammation, Propan-2-yl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Study on Anticancer Activity

A recent study published in Journal of Medicinal Chemistry explored the anticancer potential of the compound. Researchers found that it induced apoptosis in MCF7 cells through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against multi-drug resistant strains. The results highlighted that the compound not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.